5-(4-methoxyphenyl)-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
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Overview
Description
5-(4-METHOXYPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, pyrazole derivatives, and trifluoromethyl-containing compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-METHOXYPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE can be compared with other pyrazolopyrimidine derivatives.
- Similar compounds may include those with different substituents on the phenyl ring or pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, such as the 4-methoxyphenyl group and the trifluoromethyl group. These substituents can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H20F3N7O2 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H20F3N7O2/c1-29-11-12(9-25-29)8-24-28-19(31)15-10-26-30-17(20(21,22)23)7-16(27-18(15)30)13-3-5-14(32-2)6-4-13/h3-6,8-11,16-17,27H,7H2,1-2H3,(H,28,31)/b24-8+ |
InChI Key |
CIEOZLBOXOFQEC-KTZMUZOWSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=N/NC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C=C(C=N1)C=NNC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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